molecular formula C8H9N5 B8557288 2-(4-Amino-3-methylphenyl)tetrazole

2-(4-Amino-3-methylphenyl)tetrazole

Cat. No.: B8557288
M. Wt: 175.19 g/mol
InChI Key: IEZMJUICZTZOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-3-methylphenyl)tetrazole this compound is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a tetrazole ring, a privileged scaffold in pharmaceutical development known for its metabolic stability and ability to act as a bioisostere for carboxylic acids, which can improve pharmacokinetic properties . The simultaneous presence of an amino group and a tetrazole ring on the phenyl core makes this molecule a versatile building block for the synthesis of more complex heterocyclic systems . Researchers utilize this compound as a key intermediate in constructing molecular hybrids, such as tetrazole-thiazole and tetrazole-thiophene hybrids, which are frequently explored for their potential biological activities . The structural motifs present in this compound are commonly investigated in the development of novel therapeutic agents. Application Notes: This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Handling: Researchers should consult the relevant Safety Data Sheet (SDS) before use and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

2-methyl-4-(tetrazol-2-yl)aniline

InChI

InChI=1S/C8H9N5/c1-6-4-7(2-3-8(6)9)13-11-5-10-12-13/h2-5H,9H2,1H3

InChI Key

IEZMJUICZTZOFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2N=CN=N2)N

Origin of Product

United States

Synthetic Methodologies for 2 4 Amino 3 Methylphenyl Tetrazole and Analogues

Established Reaction Pathways for Tetrazole Ring Formation

The formation of the tetrazole ring, a stable, nitrogen-rich heterocycle, can be achieved through several reliable synthetic routes. These pathways are broadly applicable and can be adapted for the synthesis of a wide range of tetrazole derivatives.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is one of the most fundamental and widely used methods for synthesizing the tetrazole core. nih.gov This reaction typically involves the combination of a component providing three atoms (the dipole) and a component providing two atoms (the dipolarophile).

For tetrazole synthesis, the most common approach is the reaction between an organic nitrile (R-C≡N) and an azide (B81097), typically sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). nih.govnih.gov The nitrile provides the carbon atom and one nitrogen atom, while the azide provides the remaining three nitrogen atoms to form the five-membered ring. This reaction often requires a catalyst to proceed efficiently. Various catalysts have been developed to improve reaction rates and yields, including:

Lewis acids: Zinc salts, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), are frequently used to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. researchgate.netnih.gov

Transition metal complexes: Cobalt(II) and Copper(II) complexes have been shown to effectively catalyze the cycloaddition under homogeneous or heterogeneous conditions, respectively. nih.govacs.orgrsc.org

Solid acids: Heterogeneous catalysts like silica (B1680970) sulfuric acid have been employed to facilitate the reaction, offering advantages in terms of ease of separation and catalyst reusability. nih.gov

An alternative [3+2] cycloaddition pathway involves the reaction of an isocyanide with hydrazoic acid or its surrogates. nih.gov This method is particularly useful for the synthesis of 1-substituted tetrazoles. nih.govorganic-chemistry.org

Reactions of Substituted Amines with Orthoesters and Azides

A well-established, one-pot method for synthesizing 1-substituted-1H-tetrazoles involves the reaction of a primary amine, an orthoester (commonly triethyl orthoformate), and sodium azide. nih.govresearchgate.net The reaction is typically carried out in an acidic medium, such as acetic acid, which facilitates the formation of key intermediates. researchgate.netresearchgate.net The general mechanism is believed to involve the initial reaction of the amine with the orthoester to form an imidate, which then reacts with the azide ion, followed by cyclization to yield the tetrazole ring. researchgate.net This multicomponent approach is valued for its operational simplicity and has been successfully applied to a diverse range of primary amines, including anilines and alkylamines, to produce the corresponding 1-substituted tetrazoles in good yields. organic-chemistry.orgresearchgate.netacs.org Catalysts like Ytterbium(III) triflate (Yb(OTf)₃) have also been used to promote this transformation. organic-chemistry.org

Multicomponent Reaction Strategies (e.g., Ugi, Passerini) for Tetrazole Frameworks

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, offer a powerful and efficient strategy for generating molecular diversity. The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis.

The Ugi tetrazole reaction is a four-component reaction (UT-4CR) that typically involves an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (HN₃), often generated in situ from sodium azide or trimethylsilyl azide (TMSN₃). nih.govnih.gov This reaction is analogous to the classic Ugi reaction, but with hydrazoic acid replacing the carboxylic acid component. nih.gov The UT-4CR is exceptionally versatile, allowing for the creation of highly substituted α-aminomethyl tetrazoles with multiple points of diversity. acs.orgacs.org

The Passerini tetrazole reaction is a three-component reaction (PT-3CR) that combines an isocyanide, an aldehyde or ketone, and hydrazoic acid to yield α-hydroxymethyl tetrazoles. nih.govbeilstein-journals.org This reaction provides a direct route to functionalized tetrazoles that can serve as valuable building blocks for further chemical transformations. beilstein-journals.org

These MCR strategies are highly valued in drug discovery and combinatorial chemistry for their ability to rapidly generate large libraries of complex tetrazole-containing molecules from simple and readily available starting materials. beilstein-journals.orgrsc.org

Targeted Synthesis of 2-(4-Amino-3-methylphenyl)tetrazole

The specific synthesis of this compound, where the substituted phenyl group is attached to the N-2 position of the tetrazole ring, requires a regioselective approach. While direct literature on this exact molecule is scarce, its synthesis can be planned based on established methods for preparing 2,5-disubstituted and 2-aryl tetrazoles.

A plausible synthetic strategy involves the N-arylation of a pre-formed tetrazole ring or a one-pot cyclization starting from a suitable aniline (B41778) precursor.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is critical for achieving high yields and purity of the target compound. Based on analogous syntheses, several parameters can be fine-tuned.

For a potential N-arylation route using a copper-catalyzed reaction between 5-substituted-1H-tetrazole and a (4-amino-3-methylphenyl)boronic acid, optimization would involve:

Catalyst: Screening different copper catalysts, such as [Cu(OH)(TMEDA)]₂Cl₂, and their loading. organic-chemistry.org

Solvent: Testing various solvents like dioxane, toluene, or DMF to ensure solubility of reactants and facilitate the reaction.

Base: The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield.

Temperature: Optimizing the reaction temperature, often between 80-120 °C, is crucial for driving the reaction to completion while minimizing side products.

For a one-pot cyclization starting from an aryldiazonium salt (derived from 4-amino-3-methylaniline) and an amidine, followed by oxidative cyclization, optimization would focus on: acs.org

Oxidizing Agent: The choice of oxidant, such as an I₂/KI system, is critical for the final ring-closing step. acs.org

pH Control: Maintaining basic conditions is often necessary for the oxidative cyclization to proceed efficiently. acs.org

Temperature: Diazonium salts are often thermally sensitive, requiring low temperatures (0-5 °C) for their generation and initial reaction, while the subsequent cyclization may require heating.

The following table summarizes optimized conditions found in the literature for analogous tetrazole syntheses.

Reaction TypeReactantsCatalyst/ReagentSolventTemperatureYield (%)Reference
[3+2] CycloadditionNitriles, NaN₃Silica Sulfuric AcidDMF-72-95 nih.gov
[3+2] Cycloadditionα-aminonitriles, NaN₃ZnBr₂Water/2-Propanol80°C>90 nih.gov
Amine/Orthoester/Azide4-Chloroaniline, TEOF, NaN₃Ag/Sodium BorosilicateNeat120°C94 acs.org
Ugi Tetrazole (UT-4CR)Aldehyde, Tritylamine, Isocyanide, TMSN₃-MeOH100°C (MW)- nih.gov
N²-Arylation5-substituted-1H-tetrazole, Arylboronic acid[Cu(OH)(TMEDA)]₂Cl₂Dioxane80°C- organic-chemistry.org

Precursor Derivatization Strategies

The successful synthesis of this compound hinges on the preparation and derivatization of the key precursor, 4-amino-3-methylaniline. This aniline is the source of the substituted phenyl moiety.

The synthesis of 4-amino-3-methylaniline typically starts from 2-methylaniline (o-toluidine) or 3-methyl-4-nitroaniline. A common route involves the nitration of N-acetyl-2-methylaniline, followed by hydrolysis and reduction of the nitro group to an amine.

Once 4-amino-3-methylaniline is obtained, it must be derivatized into a reactive intermediate suitable for the chosen tetrazole synthesis. Key derivatization strategies include:

Formation of a Diazonium Salt: The primary amino group of the aniline can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures. This aryldiazonium salt is a highly reactive intermediate that can be used in cyclization reactions to form the tetrazole ring. acs.org

Synthesis of a Boronic Acid: The aniline can be converted into the corresponding (4-amino-3-methylphenyl)boronic acid. This typically involves protecting the amino group, followed by a Miyaura borylation or a related process. The resulting boronic acid is a key coupling partner in metal-catalyzed N-arylation reactions. organic-chemistry.org

Conversion to an Azide: The aniline can be transformed into 4-azido-2-methylaniline. This can be achieved via diazotization followed by reaction with sodium azide. The resulting aryl azide could potentially be used in cycloaddition reactions.

The choice of precursor derivatization directly depends on the selected synthetic pathway to the final tetrazole product.

Advanced Catalytic Systems in Tetrazole Synthesis

The synthesis of tetrazoles, particularly through the [3+2] cycloaddition of nitriles and azides, has been significantly enhanced by the development of advanced catalytic systems. nih.gov These catalysts aim to overcome the high activation barrier of the reaction, allowing for milder conditions, shorter reaction times, and improved yields. nih.gov While traditional homogeneous catalysts have shown high activity, they often suffer from challenges in separation and reuse. rsc.org This has spurred extensive research into heterogeneous and nanocatalyst systems, which offer comparable or superior activity combined with ease of recovery and recycling. rsc.orgthieme-connect.com

Heterogeneous Catalysis Approaches

Heterogeneous catalysts have emerged as a robust alternative for the synthesis of tetrazole derivatives, offering simplified workup procedures and the potential for continuous flow processes. These solid-phase catalysts can be easily separated from the reaction mixture by filtration, a significant advantage for industrial-scale production. thieme-connect.com

One notable example is the use of zeolites, such as ZSM-5, a pentasil aluminosilicate. ZSM-5 has been effectively employed in the three-component coupling of aldehydes, hydroxylamine (B1172632) hydrochloride, and sodium azide to produce a variety of aryl-substituted tetrazoles. thieme-connect.com This method provides an operationally simple route to these compounds, and the catalyst can be recovered and reused multiple times with only a minimal decrease in yield. thieme-connect.com

Another effective heterogeneous catalyst is silica-supported sodium hydrogen sulfate, which has been used for the synthesis of 5-substituted 1H-tetrazoles from organic nitriles and sodium azide. organic-chemistry.org This solid acid catalyst demonstrates the utility of supported reagents in simplifying reaction protocols and minimizing waste.

The following table summarizes the performance of selected heterogeneous catalysts in the synthesis of tetrazole analogues.

CatalystStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
ZSM-5Aryl aldehydes, Hydroxylamine HCl, NaN₃DMF1105-785-94 thieme-connect.com
Silica-supported NaHSO₄Aryl nitriles, NaN₃DMF1202-388-95 organic-chemistry.org
Nanocrystalline ZnOAryl nitriles, NaN₃DMSO120-13014~72 researchgate.net

This table is interactive. Users can sort and filter the data based on the columns.

Nanocatalyst Applications in Tetrazole Synthesis

The application of nanocatalysts represents a significant advancement in the synthesis of tetrazoles, bridging the gap between homogeneous and heterogeneous catalysis. rsc.org Nanomaterials offer an exceptionally high surface-area-to-volume ratio, leading to a greater number of active sites and, consequently, enhanced catalytic activity. rsc.org Their unique properties often allow for reactions to proceed under milder conditions and with greater efficiency. rsc.org

Magnetic nanoparticles, particularly those based on iron oxide (Fe₃O₄), have garnered considerable attention as catalyst supports. rsc.org Their magnetic nature allows for facile separation from the reaction mixture using an external magnet, streamlining the purification process. rsc.org These magnetic cores can be functionalized with various catalytically active species, including copper, palladium, and nickel, to create highly efficient and reusable nanocatalysts. rsc.orgnih.govnih.gov For instance, a novel catalyst comprising a Schiff base coordinated Cu(II) complex covalently attached to Fe₃O₄@SiO₂ nanoparticles has been developed for the synthesis of both 1- and 5-substituted 1H-tetrazoles in water, achieving high yields at mild temperatures. nih.govbohrium.com

Other notable nanocatalysts include:

Fe₃O₄@L-lysine-Pd(0): A magnetic nanocatalyst used for the synthesis of a diverse library of 5-substituted-1H-tetrazoles. rsc.org

Platinum nanoparticles on Vulcan carbon (Pt NPs@VC): Demonstrated as a highly efficient and reusable heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. researchgate.net

Nickel zirconium phosphate (B84403) (NiZrP): A nanocatalyst utilized for the [3+2] cycloaddition of sodium azide with various nitriles. thieme-connect.com

The table below provides an overview of the efficacy of various nanocatalysts in the synthesis of tetrazole analogues.

NanocatalystStarting MaterialsSolventTemperature (°C)TimeYield (%)Reference
Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II)Anilines, TEOF, NaN₃Water6035-60 min90-97 nih.gov
Fe₃O₄@tryptophan@NiNitriles, NaN₃-10020 min~98 rsc.org
Fe₃O₄-adenine-ZnNitriles, NaN₃PEG12080 min~96 rsc.org
Pt NPs@VCNitriles, NaN₃DMF1201-2 h90-98 researchgate.net
NiZrPNitriles, NaN₃DMSO120-High thieme-connect.com

This table is interactive. Users can sort and filter the data based on the columns.

Sustainable and Green Chemistry Aspects in Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for tetrazoles. benthamdirect.comresearchgate.neteurekaselect.com The focus is on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources. benthamdirect.combohrium.com

A key aspect of green tetrazole synthesis is the use of environmentally benign solvents. Water has been successfully employed as a reaction medium, particularly with the use of water-tolerant catalysts like the aforementioned Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) system. nih.gov Polyethylene glycol (PEG) is another green solvent alternative that has been used effectively. researchgate.net In some cases, solvent-free conditions have been achieved, further reducing the environmental footprint of the synthesis. rsc.org

Multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they combine multiple starting materials in a single step to form a complex product, thereby increasing atom economy and reducing the number of synthetic and purification steps. benthamdirect.combohrium.com The synthesis of tetrazoles via three-component reactions of aldehydes, hydroxylamine, and sodium azide is a prime example of this efficient approach. thieme-connect.comnih.gov

The drive towards greener synthetic protocols continues to foster innovation in the field, with the ultimate goal of developing highly efficient, economically viable, and environmentally responsible methods for the production of important heterocyclic compounds like this compound and its analogues. jchr.orgnih.gov

Spectroscopic and Structural Elucidation of 2 4 Amino 3 Methylphenyl Tetrazole

Vibrational Spectroscopy Characterization (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a important tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of a tetrazole derivative provides characteristic signals corresponding to the vibrations of its constituent parts: the tetrazole ring, the substituted phenyl ring, and the amino and methyl groups.

Key vibrational modes for tetrazole derivatives include:

N-H and C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. nih.gov For primary amines (–NH₂), symmetric and asymmetric N-H stretching bands are expected, generally in the 3500-3300 cm⁻¹ range.

Tetrazole Ring Vibrations: The tetrazole ring itself has characteristic stretching and bending vibrations. C=N and N=N stretching vibrations within the ring are found in the 1600-1400 cm⁻¹ region. uc.pt Specifically, C=N stretching peaks are often observed around 1462 cm⁻¹ and N=N stretching near 1550 cm⁻¹.

Amino Group Bending: The scissoring vibration of the –NH₂ group typically appears around 1650-1580 cm⁻¹.

Aromatic C=C Stretching: The phenyl ring exhibits C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration for the C-N bond connecting the phenyl ring to the tetrazole and the amino group to the phenyl ring would also be present, typically in the 1350-1250 cm⁻¹ range. nih.gov

While a specific spectrum for 2-(4-Amino-3-methylphenyl)tetrazole is not detailed in the provided results, data from analogous structures like 5-phenyl-1H-tetrazole and other substituted tetrazoles confirm these general regions. rsc.org For instance, in various 5-substituted 1H-tetrazoles, characteristic bands for the tetrazole and phenyl moieties are consistently identified. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrations in ¹H and ¹³C NMR spectra, the precise structure of this compound can be determined.

In the ¹H NMR spectrum, each unique proton environment produces a distinct signal. For this compound, the following signals are anticipated:

Tetrazole Proton (CH): The proton on the tetrazole ring is expected to appear as a singlet in the downfield region, typically around 8.5-9.5 ppm, due to the deshielding effect of the four nitrogen atoms.

Aromatic Protons: The three protons on the phenyl ring will appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) would confirm the 1,2,4-substitution pattern.

Amino Protons (NH₂): The two protons of the amino group will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

Methyl Protons (CH₃): The three protons of the methyl group attached to the phenyl ring will appear as a sharp singlet in the upfield region, typically around 2.1-2.5 ppm. rsc.org

Studies on similar compounds, such as 5-(p-Tolyl)-1H-tetrazole, show the methyl protons at 2.32 ppm and aromatic protons between 7.34 and 7.85 ppm, which supports these expected ranges. rsc.org

Table 1. Predicted ¹H NMR Spectral Data for this compound.
Proton TypeExpected Chemical Shift (ppm)Expected Multiplicity
Tetrazole-H8.5 - 9.5Singlet (s)
Aromatic-H6.5 - 8.0Doublet (d), Doublet of Doublets (dd)
Amino-H (NH₂)Variable (Broad)Singlet (s, br)
Methyl-H (CH₃)2.1 - 2.5Singlet (s)

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Tetrazole Carbon: The carbon atom within the tetrazole ring is expected to have a chemical shift in the range of 150-160 ppm. rsc.org For example, the tetrazole carbon in 5-phenyl-1H-tetrazole appears at 155.93 ppm. rsc.org

Aromatic Carbons: The six carbons of the phenyl ring will show distinct signals in the 110-150 ppm range. The carbons directly attached to the nitrogen (of the tetrazole and amino group) and the methyl group will have characteristic shifts influenced by these substituents.

Methyl Carbon: The methyl carbon will appear at a high field (upfield), typically between 15-25 ppm. rsc.org

Analysis of related compounds like 2-amino-4-phenylthiazole (B127512) and its derivatives shows aromatic carbons in the 126-151 ppm range, providing a reference for the expected shifts in the phenyl ring of the target compound. rsc.org

Table 2. Predicted ¹³C NMR Spectral Data for this compound.
Carbon TypeExpected Chemical Shift (ppm)
Tetrazole-C150 - 160
Aromatic-C (C-N, C-NH₂, C-CH₃)120 - 150
Aromatic-C (C-H)110 - 135
Methyl-C (CH₃)15 - 25

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the signals of directly attached proton and carbon atoms. wikipedia.org This would definitively link the aromatic proton signals to their corresponding carbon signals on the phenyl ring and confirm the assignment of the tetrazole C-H. It is a key method for distinguishing between isomers by confirming the exact connectivity. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): A COSY spectrum shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This would be invaluable for confirming the positions of the substituents on the phenyl ring by establishing the coupling relationships between the adjacent aromatic protons. wikipedia.org

These 2D experiments provide a complete and verified map of the molecular structure, resolving ambiguities that might remain from 1D spectra alone. youtube.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy. For this compound (C₈H₉N₅), HRMS would confirm the molecular formula by providing an exact mass that matches the calculated theoretical value.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also offer structural information. Tetrazole derivatives often exhibit characteristic fragmentation pathways, such as the loss of a nitrogen molecule (N₂) or elimination of HN₃, which can help confirm the presence of the tetrazole ring. lifesciencesite.comnih.gov

Single-Crystal X-ray Diffraction Studies of Related Tetrazole Structures

While a crystal structure for this compound itself is not available in the search results, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com It provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and π–π stacking.

Studies on related phenyltetrazole derivatives reveal important structural features:

Ring Planarity: The tetrazole ring is planar.

Torsion Angle: The phenyl and tetrazole rings are generally not coplanar. In 1-phenyltetrazole, for instance, the rings are twisted with a dihedral angle of approximately 29°. uc.pt This angle can be larger in substituted analogues.

Intermolecular Interactions: Crystal packing is often governed by hydrogen bonds (e.g., involving the amino group and tetrazole nitrogens) and π–π stacking interactions between the aromatic rings. nih.gov These interactions assemble the molecules into a three-dimensional supramolecular framework. nih.gov

Analysis of crystal structures of numerous 2-substituted and 2,5-disubstituted tetrazoles provides average bond lengths and angles that serve as a benchmark for understanding the geometry of the tetrazole ring. nih.gov

Advanced Spectroscopic Probes for Tautomerism and Isomerism in Tetrazole Systems

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental characteristic of the tetrazole ring system. This, coupled with the potential for rotational isomerism, presents a complex structural landscape that can be elucidated using a variety of advanced spectroscopic techniques. The specific case of this compound involves both the potential for 1H- and 2H-tautomerism of the tetrazole ring and the possibility of different conformations arising from the rotation around the C-N bond connecting the phenyl and tetrazole rings.

Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, are invaluable tools for predicting the relative stabilities of different tautomers and isomers. iosrjournals.orgacs.orgnih.govnih.gov These theoretical calculations can provide insights into the optimized geometries, activation barriers for interconversion, and predicted spectroscopic signatures of the various forms. iosrjournals.org For substituted tetrazoles, the electronic nature of the substituents on the phenyl ring can significantly influence the tautomeric preference. acs.org Generally, electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups may favor the other. acs.org The polarity of the solvent also plays a crucial role in the position of the tautomeric equilibrium. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for investigating tautomerism and isomerism in solution. researchgate.net Key nuclei such as ¹H, ¹³C, and ¹⁵N are sensitive to the local electronic environment, and thus their chemical shifts can be used to distinguish between different tautomeric and isomeric forms. acs.orgresearchgate.net For instance, the chemical shift of the tetrazole ring proton (if present) and the carbon atoms within the ring will differ significantly between the 1H and 2H tautomers.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.netpnrjournal.com The stretching and bending frequencies of the N-H, C-N, and N=N bonds within the tetrazole ring are characteristic of the specific tautomer. pnrjournal.com By comparing experimental spectra with theoretically calculated vibrational frequencies, it is possible to identify the predominant tautomer in the solid state or in solution. pnrjournal.com

Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed to study tautomeric equilibria. pnrjournal.comresearchgate.netnih.gov The electronic transitions within the molecule, which give rise to UV-Vis absorption bands, are dependent on the molecular structure. Different tautomers will exhibit distinct absorption maxima (λmax), and changes in the absorption spectrum with solvent polarity or temperature can be used to probe the tautomeric equilibrium. nih.gov

Detailed Research Findings

While specific experimental data for this compound is not extensively reported in the literature, findings for structurally related substituted phenyltetrazoles provide a strong basis for understanding its spectroscopic behavior.

NMR Spectroscopy:

In studies of N-(α-aminoalkyl)tetrazoles, it has been demonstrated that these compounds exist as equilibrium mixtures of N1 and N2 tautomers in solution. acs.org The position of this equilibrium is highly dependent on the solvent's polarity. acs.org For 5-substituted-1H-tetrazoles, distinct signals in both ¹H and ¹³C NMR spectra are observed for the different tautomers, allowing for their quantification. For example, in a study of 5-(p-tolyl)-1H-tetrazole, the ¹H NMR spectrum in DMSO-d6 showed a broad signal for the NH proton at 16.67 ppm, while the aromatic protons appeared at 7.85 and 7.34 ppm. rsc.org The ¹³C NMR spectrum displayed signals for the tetrazole carbon at 155.58 ppm and the aromatic carbons at 141.75, 130.47, 127.42, and 121.90 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Phenyltetrazoles in DMSO-d6
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
5-Phenyl-1H-tetrazole17.45 (1H, br), 7.99 (2H, d), 7.54 (3H, t)155.93, 131.84, 129.78, 127.33, 124.63, 120.69 rsc.org
5-(4-Chlorophenyl)-1H-tetrazole16.81 (1H, br), 8.00 (2H, d), 7.61 (2H, d)154.96, 135.82, 129.43, 128.61, 123.27 rsc.org
5-(p-Tolyl)-1H-tetrazole16.67 (1H, br), 7.85 (2H, d), 7.34 (2H, d), 2.32 (3H, s)155.58, 141.75, 130.47, 127.42, 121.90, 21.55 rsc.org

Vibrational Spectroscopy:

FTIR spectroscopy is instrumental in identifying the characteristic vibrations of the tetrazole ring. In the study of 5-(benzylthio)-1H-tetrazole, characteristic peaks for the tetrazole group were observed in the regions of 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com The N=N stretching vibration was identified at 1329.03 cm⁻¹. pnrjournal.com Theoretical calculations using DFT can aid in the assignment of these vibrational bands. pnrjournal.com For 5-phenyl-1H-tetrazole, significant IR absorption bands were reported at 2919, 1601, 1457, 1281, and 722 cm⁻¹. rsc.org

Table 2: Characteristic FT-IR Absorption Bands (cm⁻¹) for Substituted Tetrazoles
CompoundFT-IR (cm⁻¹)Reference
5-Phenyl-1H-tetrazole2919, 1601, 1457, 1281, 722 rsc.org
5-(4-Chlorophenyl)-1H-tetrazole2696, 1650, 1349, 1083, 822 rsc.org
5-(p-Tolyl)-1H-tetrazole2917, 2849, 1866, 1609, 1159, 985, 818, 736 rsc.org
5-(Benzylthio)-1H-tetrazole1639.9-1340, 1200-900 (tetrazole ring), 1329.03 (N=N stretch) pnrjournal.com

Computational and Other Spectroscopic Approaches:

Computational studies on C-substituted tetrazoles have shown that while substituents influence the electronic properties, the tetrazole ring itself is quite resistant to major structural changes. iosrjournals.org The activation barrier for tautomeric transformation is not significantly altered by the electronic effects of substituents. iosrjournals.org In the gas phase, the existence of the 1H-tetrazole tautomer has been suggested by microwave spectroscopy. iosrjournals.org The tautomeric equilibrium is also known to be strongly dependent on the physical state (gas, solution, or solid). iosrjournals.org For tetrazole acetic acid, it was found that while the 1H-tautomer exists exclusively in the crystalline state, both 1H- and 2H-tautomers are present in comparable amounts in the gas phase after sublimation. nih.gov This highlights the importance of the intermolecular interactions in the solid state in determining the preferred tautomeric form.

Computational and Theoretical Investigations of 2 4 Amino 3 Methylphenyl Tetrazole

Quantum Chemical Calculations (e.g., DFT, HF methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in understanding the fundamental properties of 2-(4-amino-3-methylphenyl)tetrazole. nih.gov These computational techniques allow for the analysis of the molecule's electronic structure, energy, and vibrational frequencies. nih.gov

Electronic Structure and Energy Gap Analysis (HOMO-LUMO)

The frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. aimspress.com The energy difference between the HOMO and LUMO, known as the energy gap, provides insights into the molecule's excitability and its ability to participate in chemical reactions. aimspress.comresearchgate.net

For molecules with similar structures, a smaller HOMO-LUMO gap generally indicates higher chemical reactivity. rsc.org This is because less energy is required to promote an electron from the HOMO to the LUMO, making the molecule more prone to electronic transitions and interactions with other species. The energies of these orbitals and their gap can be calculated using methods like DFT with the B3LYP functional and a suitable basis set. aimspress.comresearchgate.netmaterialsciencejournal.org

Table 1: Frontier Molecular Orbital Energies (Calculated)

ParameterEnergy (eV)
HOMO Energy Value
LUMO Energy Value
Energy Gap (ΔE) Value

Note: Specific energy values for this compound require dedicated computational studies and are represented here as placeholders.

Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (MEP) or Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. rsc.orgscienceopen.com The ESP map displays regions of varying electron density, typically using a color scale where red indicates electron-rich areas (negative potential) and blue represents electron-poor areas (positive potential). scienceopen.comnih.gov

These maps help in predicting how a molecule will interact with other chemical species. rsc.org For instance, electron-rich regions are susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack. scienceopen.com The ESP analysis for this compound would reveal the electronegative and electropositive centers, providing clues about its intermolecular interactions and potential binding sites. nih.gov

Vibrational Frequency Predictions

Theoretical vibrational frequency calculations, often performed using DFT methods, are a powerful complement to experimental spectroscopic techniques like infrared (IR) and Raman spectroscopy. researchgate.net By calculating the vibrational modes of a molecule, researchers can assign the peaks observed in experimental spectra to specific bond stretches, bends, and torsions within the molecular structure. researchgate.net

Comparing the calculated frequencies with experimental data helps to confirm the molecular structure and provides a deeper understanding of the molecule's dynamics. epstem.net For this compound, these calculations would predict the characteristic vibrational frequencies associated with the tetrazole ring, the phenyl group, the amino group, and the methyl group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amino (N-H) StretchingValue
Methyl (C-H) StretchingValue
Aromatic (C-H) StretchingValue
Tetrazole Ring Ring VibrationsValue

Note: The specific frequency values require dedicated computational analysis and are represented here as placeholders.

Molecular Docking and Intermolecular Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or enzyme. ajgreenchem.comnih.gov This method is crucial for understanding the potential biological activity of a compound by elucidating its binding mode and interactions at a molecular level. ajgreenchem.com

Ligand-Receptor Binding Mode Elucidation

In the context of drug discovery, molecular docking studies can predict how a compound like this compound might interact with a specific biological target. ajgreenchem.comnih.gov The process involves placing the ligand into the active site of the receptor and evaluating the binding affinity based on scoring functions. nih.gov The results provide insights into the most stable binding conformation and the key residues involved in the interaction. ajgreenchem.com

Analysis of Hydrogen Bonding Networks and π-Stacking Interactions

Analyzing the docking results for this compound would involve identifying all potential hydrogen bonds between its amino and tetrazole groups and the receptor's amino acid residues. nih.gov Furthermore, the phenyl ring of the compound can participate in π-stacking interactions with aromatic residues in the binding pocket. nih.gov

Table 3: Potential Intermolecular Interactions in a Ligand-Receptor Complex

Interaction TypeDonor/GroupAcceptor/GroupDistance (Å)
Hydrogen Bond Amino group (N-H)Receptor Atom (e.g., O, N)Value
Hydrogen Bond Tetrazole N atomReceptor H-DonorValue
π-Stacking Phenyl RingReceptor Aromatic ResidueValue

Note: The specific details of these interactions are dependent on the chosen receptor and are represented here as placeholders.

Conformational Analysis and Dynamic Behavior Simulations

Conformational analysis of this compound is essential to understand its three-dimensional structure and how it might interact with biological targets. The flexibility of the molecule primarily arises from the rotation around the single bond connecting the phenyl ring to the tetrazole ring. Molecular mechanics and quantum chemical calculations are typically employed to identify the most stable conformers and the energy barriers between them.

Table 1: Hypothetical Conformational Analysis Data for this compound

Dihedral Angle (N-N-C-C)Energy (kcal/mol)Population (%)
0° (Planar)2.510
30°0.835
60°0.0 (Global Minimum)45
90°3.010

This table presents hypothetical data derived from a simulated conformational analysis, illustrating the relative energies and populations of different conformers based on the dihedral angle between the phenyl and tetrazole rings.

In silico Reactivity Prediction and Mechanistic Modeling

Understanding the reactivity of this compound is fundamental for predicting its chemical behavior, stability, and potential synthetic pathways. In silico methods, such as those based on Density Functional Theory (DFT), are invaluable for this purpose. These methods can calculate various electronic properties that correlate with reactivity, including frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

Mechanistic modeling can be used to investigate potential chemical reactions involving the tetrazole ring or the substituted phenyl group. For instance, the photolysis of disubstituted tetrazoles has been studied using theoretical calculations to understand the fragmentation patterns and reaction mechanisms. nih.govacs.org Similarly, the well-known 1,3-dipolar cycloaddition reaction used for synthesizing tetrazoles from nitriles and azides can be modeled to understand the influence of the amino and methyl substituents on the reaction rate and regioselectivity. nih.gov Electron-donating groups like the amino and methyl groups on the phenyl ring are expected to influence the electronic properties of the tetrazole moiety and its reactivity in such reactions.

Table 2: Hypothetical In silico Reactivity Descriptors for this compound

DescriptorValueImplication
HOMO Energy-5.8 eVIndicates susceptibility to electrophilic attack
LUMO Energy-0.5 eVIndicates ability to accept electrons
HOMO-LUMO Gap5.3 eVSuggests high kinetic stability
Dipole Moment3.2 DIndicates a polar molecule with potential for strong intermolecular interactions

This table provides hypothetical reactivity descriptors calculated using DFT methods, offering insights into the chemical behavior of the molecule.

Computational Toxicology Profiling

Before a chemical compound can be considered for any application, especially in the pharmaceutical field, its potential toxicity must be thoroughly evaluated. Computational toxicology offers a rapid and cost-effective means to predict the adverse effects of chemicals, reducing the need for extensive animal testing. nih.gov For this compound, a computational toxicology profile can be generated using a variety of in silico models.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. nih.gov These models correlate the structural or physicochemical properties of a series of compounds with their observed toxicological effects. A study on the acute toxicity of 111 tetrazole compounds found that most molecular descriptors used in their QSAR models had a positive correlation with toxicity. nih.gov By calculating these descriptors for this compound, its potential toxicity can be estimated. Molecular docking studies can also be performed to predict if the compound is likely to bind to and disrupt the function of known toxicity-related proteins. researchgate.net

Table 3: Hypothetical Computational Toxicology Profile for this compound

Toxicological EndpointPredicted OutcomeConfidence Level
Mutagenicity (Ames Test)NegativeHigh
CarcinogenicityLow ProbabilityMedium
hERG InhibitionPotential InhibitorMedium
Acute Oral Toxicity (rat)Category 4Low

This table presents a hypothetical computational toxicology profile based on predictions from various in silico models.

Reactivity and Reaction Mechanisms of 2 4 Amino 3 Methylphenyl Tetrazole

Thermal Decomposition Pathways and Energetic Release Mechanisms

The thermal behavior of tetrazoles is a subject of significant interest due to their use as energetic materials and gas generants. The decomposition is typically an exothermic process that involves the cleavage of the tetrazole ring and the release of dinitrogen (N₂), a highly stable molecule. This N₂ release is a major driving force for the decomposition. For 2,5-disubstituted tetrazoles, such as 2-(4-amino-3-methylphenyl)tetrazole, thermal or photochemical induction primarily leads to the extrusion of a nitrogen molecule to yield highly reactive nitrile imine intermediates.

The thermal decomposition of 2,5-disubstituted tetrazoles is a well-documented process that proceeds via the elimination of molecular nitrogen. acs.org This fragmentation of the tetrazole ring can be initiated by heat (thermolysis) or UV light (photolysis). Studies on various 2-aryltetrazoles show that they decompose at temperatures typically ranging from 150°C to over 250°C. researchgate.netmdpi.com For instance, the decomposition of 5-benzhydryl-1H-tetrazole in a high-temperature solvent mixture was observed to begin at temperatures as low as 150°C. researchgate.net The stability can be influenced by the nature of the substituents; however, tetrazole derivatives without explosophoric groups (like nitro or azido (B1232118) groups) are generally safer to handle. colab.wsresearchgate.net

Flash Vacuum Pyrolysis (FVP) is a technique used to study unimolecular thermal reactions in the gas phase at high temperatures and low pressures. wikipedia.org This method is particularly suited for generating and studying highly reactive intermediates, as bimolecular collisions are minimized. wikipedia.org When applied to 2,5-disubstituted tetrazoles, FVP is an excellent method for producing nitrile imines. nih.gov The process involves heating the tetrazole precursor, which then volatilizes and passes through a hot zone (typically 400-900°C), where it fragments, followed by rapid cooling to trap the products. wikipedia.orgacs.orgscripps.edu For example, the FVP of 2-methyl-5-phenyltetrazole at temperatures at or above 420°C yields the corresponding nitrile imine, which then rearranges to a carbodiimide. acs.org

The general mechanism for the thermal decomposition of this compound is expected to follow this pathway, initiating with the cleavage of the N1-N2 and N3-N4 bonds in the tetrazole ring, releasing a molecule of N₂, and forming the corresponding nitrile imine.

Decomposition Temperatures of Related Tetrazole Compounds
CompoundDecomposition Temperature (°C)MethodReference
5-Benzhydryl-1H-tetrazole>150 (onset)Flow reactor researchgate.net
1-Hydroxy-5-methyltetrazole194DTA mdpi.com
Guanidinium salt of 1-Hydroxy-5-methyltetrazole256DTA mdpi.com
Asymmetrically substituted tetrazine-tetrazole155DSC nih.gov
2,2′-Azobis[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole270-300TGA energetic-materials.org.cn

The primary reactive intermediate formed during the thermal or photochemical decomposition of 2,5-disubstituted tetrazoles is a nitrile imine . acs.orgdntb.gov.uaacs.org These are highly reactive 1,3-dipoles. oup.com The formation of the nitrile imine from this compound involves the extrusion of N₂.

This nitrile imine intermediate is transient and readily undergoes further reactions. oup.com Its fate depends on the reaction conditions and the presence of other reagents. In the absence of a trapping agent, the nitrile imine can rearrange. For instance, studies on 2-methyl-5-phenyltetrazole show that the initially formed nitrile imine rearranges to form a more stable N-methyl-N'-phenylcarbodiimide. acs.org

Alternatively, the nitrile imine can be trapped by various dipolarophiles in 1,3-dipolar cycloaddition reactions. oup.com For example, when the decomposition is carried out in the presence of nitriles, the nitrile imine can react to form 1,2,4-triazoles. acs.orgoup.com This reactivity makes tetrazoles valuable precursors for the synthesis of other heterocyclic systems. The generation of nitrile imines from tetrazoles is a cornerstone of their application in click chemistry and bioorthogonal reactions. colab.ws

Chemical Transformations and Derivatization Reactions of this compound

The tetrazole ring contains four nitrogen atoms, which are potential sites for electrophilic attack, most notably alkylation. The alkylation of 5-substituted tetrazoles is a complex reaction that can lead to a mixture of 1,5- and 2,5-disubstituted regioisomers. The ratio of these isomers is influenced by the nature of the substituent on the tetrazole ring, the alkylating agent, and the reaction conditions. rsc.orgresearchgate.net For example, the alkylation of 5-phenyltetrazole with methyl iodide in a microreactor has been studied, demonstrating faster reaction times compared to batch processes. researchgate.net It has also been shown that 1-alkyl-5-phenyltetrazoles can thermally rearrange to the more stable 2-alkyl-5-phenyltetrazole isomers. acs.org The nitrogen atoms of the tetrazole ring also act as ligands, allowing the molecule to chelate with metal ions. acs.org

The aminophenyl portion of the molecule offers additional sites for chemical modification.

Amino Group Reactions: The primary aromatic amino group is a versatile functional handle. It can undergo standard reactions characteristic of anilines. These include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -F).

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines). libretexts.org

Methylphenyl Group Reactions: The phenyl ring is activated towards electrophilic aromatic substitution by both the amino and methyl groups. Both are ortho-, para-directing groups. libretexts.org Given the substitution pattern of this compound, the positions ortho and meta to the tetrazole substituent (i.e., positions 5 and 6 on the phenyl ring) are the most likely sites for electrophilic attack (e.g., halogenation, nitration, sulfonation). The methyl group itself can also be a site of reaction, for instance, undergoing oxidation to a carboxylic acid or benzylic halogenation under radical conditions.

Acid-Base Properties and Protonation State Studies of the Tetrazole Moiety

The this compound molecule possesses both acidic and basic centers, allowing it to exist in different protonation states depending on the pH of the environment. libretexts.org

The tetrazole ring is well-established as a bioisostere for the carboxylic acid group. 5-Substituted-1H-tetrazoles exhibit acidic properties with pKa values typically in the range of 4.5 to 5.0, similar to carboxylic acids. nih.gov This acidity arises from the deprotonation of the N-H bond in the tautomeric 1H-form. However, in this compound, the nitrogen atom at position 2 is substituted, meaning it does not have an acidic proton on the ring itself. The basicity of the ring is attributed to the lone pairs of electrons on the sp²-hybridized nitrogen atoms (specifically N3 and N4), which can accept protons. acs.org

The primary amino group on the phenyl ring is basic and will be protonated under acidic conditions to form an ammonium (B1175870) cation (-NH₃⁺). libretexts.orgyoutube.com Therefore, the molecule as a whole can exist as a zwitterion, with a protonated amino group and a potential negative charge on the tetrazole ring if it were a 1H-tetrazole. In this 2-substituted case, the molecule will behave as a base, with protonation occurring at the amino group and potentially at the un-substituted ring nitrogens. The study of related molecules like N-methylhistamine, which also has an amino group and a nitrogen heterocycle, shows distinct pKa values for the protonation of each site. nih.gov Spectrophotometric methods are commonly used to study the acid-base equilibria of such complex molecules in various solvent systems. nih.govnih.gov

Estimated and Comparative pKa Values for Functional Groups Related to this compound
Functional Group/CompoundpKa ValueNatureReference/Note
5-Substituted-1H-Tetrazole (NH)~4.9AcidicGeneral value for tetrazole ring acidity nih.gov
Anilinium ion (C₆H₅NH₃⁺)~4.6Acidic (conjugate acid of aniline)Standard literature value
N-Methylhistamine (amino group)9.90Basic nih.gov
N-Methylhistamine (imidazole ring)5.87Basic nih.gov

Biological Activity and Mechanistic Insights in Vitro Studies of Tetrazole Derivatives

In Vitro Cytotoxicity Assessment

The cytotoxic potential of tetrazole derivatives has been evaluated against various human cancer cell lines. Studies have demonstrated that the efficacy of these compounds is often dependent on the specific substitutions on the tetrazole ring and the linked moieties.

A series of tetrazole-linked benzochromene derivatives were synthesized and tested for their antitumor activity against four human cancer cell lines: MCF-7 (breast), Caco-2 (colon), HeLa (cervical), and SKBR-3 (breast), as well as a non-cancer cell line (HEK293). nih.gov The most potent compounds, 3d, 3e, and 3f, exhibited significant cytotoxicity with IC50 values ranging from 15-33 μM, which were comparable to the standard drug 5-Fluorouracil (10-17 μM). nih.gov Other derivatives in the series showed moderate activity. nih.gov

In another study, novel tetrazole derivatives synthesized through Mannich base condensation were screened for cytotoxicity against HepG2 (liver), HeLa (cervical), and MCF-7 (breast) cancer cells. ijpsr.comnih.gov Compounds 2a and 2b were found to be highly active against all three cell lines when compared to the reference compound, fluorouracil. nih.gov Specifically, compound 1c was highly active against MCF-7 cells, while compound 2b showed high activity against HepG2 cells. ijpsr.com

Furthermore, the cytotoxicity of 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives was assessed using the MTT assay against NIH/3T3 mouse embryonic fibroblast cells. tandfonline.com Several of these compounds, which also showed potent anticandidal activity, were noted for their weak cytotoxic effects, indicating a degree of selectivity. tandfonline.com Specifically, compounds 1, 3, 5, 12, and 13 had the lowest cytotoxicity against these non-cancerous cells. tandfonline.com

Table 1: In Vitro Cytotoxicity of Selected Tetrazole Derivatives

Compound Series Cell Line(s) Key Findings Reference(s)
Tetrazole linked benzochromenes (3d, 3e, 3f) MCF-7, Caco-2, HeLa, SKBR-3 Potent cytotoxicity with IC50 values of 15-33 μM. nih.gov
Mannich base tetrazole derivatives (2a, 2b) HepG2, HeLa, MCF-7 Highly active against all three cell lines compared to fluorouracil. nih.gov
Mannich base tetrazole derivative (1c) MCF-7 Highly active. ijpsr.com
Mannich base tetrazole derivative (2b) HepG2 Highly active. ijpsr.com
2-[(1-methyl-1H-tetrazole-5-yl)thio]ethanones NIH/3T3 Weak cytotoxic effects, indicating selectivity. tandfonline.com

Antimicrobial Activity Screening (In Vitro)

Tetrazole derivatives have been extensively screened for their antimicrobial properties, showing activity against a wide range of bacteria and fungi, including mycobacteria.

Antibacterial Activity

The antibacterial potential of tetrazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. A study on novel imide-tetrazole derivatives found that several compounds exhibited a broad spectrum of activity. nih.gov Three compounds, in particular, showed excellent antimicrobial profiles, especially against standard Gram-positive Staphylococci, with Minimum Inhibitory Concentration (MIC) values in the range of 0.1–3.2 μg/mL, in some cases being more effective than the reference drug Ciprofloxacin. nih.gov These compounds also inhibited the growth of Gram-negative rods like E. coli and P. aeruginosa. nih.gov

In another investigation, 5-substituted aryl 1H-tetrazole derivatives showed significant antibacterial activity, with the most active compounds exhibiting MICs of 125-250 μg/mL against Staphylococcus aureus and Escherichia coli. nih.gov A synergistic effect was observed when these tetrazoles were combined with trimethoprim, leading to much lower MIC values. nih.gov

Furthermore, a series of synthesized tetrazole derivatives were evaluated for their activity against dental plaque bacteria. One compound was found to be highly active against Enterococcus faecalis. ijpsr.com Another study involving tetrazole derivatives from Mannich base condensation also identified a compound (1b) that was extremely active against Enterococcus faecalis (MIC = 8 µg/mL), and also showed activity against P. aeruginosa (MIC = 32 µg/mL) and K. pneumoniae (MIC = 4 µg/mL). nih.gov

Some tetrazole-bearing compounds, however, did not exhibit activity against Gram-negative rods in certain studies. nih.gov In one such study, an isoxazole (B147169) derivative (6) showed antibacterial activity against Micrococcus lysodicticus and Bacillus subtilis with MIC values of 32.25 and 64.5 µg/ml, respectively. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Tetrazole Derivatives

Compound Series Bacterial Strain(s) Activity (MIC) Reference(s)
Imide-tetrazoles (1, 2, 3) Gram-positive Staphylococci 0.1–3.2 μg/mL nih.gov
Imide-tetrazoles (1, 2, 3) E. coli, P. aeruginosa 0.4–25.6 μg/mL nih.gov
5-substituted aryl 1H-tetrazoles S. aureus, E. coli 125-250 μg/mL nih.gov
Mannich base derivative (1b) E. faecalis, K. pneumoniae 8 µg/mL, 4 µg/mL nih.gov
Isoxazole derivative (6) M. lysodicticus, B. subtilis 32.25 µg/mL, 64.5 µg/mL nih.gov

Antifungal Activity

The antifungal properties of tetrazole derivatives have been widely investigated. In one study, a variety of triazole derivatives with a 5-substituted tetrazole structure were evaluated against Candida spp., Cryptococcus neoformans, and Aspergillus spp. in vitro, with some compounds possessing good antifungal activity. nih.gov The position of a methyl group on the compound was found to be a key structural element for antifungal potency. nih.gov

A series of novel 4-(4-(1H-tetrazole-1-yl) aryl)-6-phenylpyrimidine-2-amines were synthesized and screened for their in vitro antifungal activity. researchgate.net Compounds 8b, 8e, and 8i proved to be more potent against the tested fungal strains when compared with the standard. researchgate.net

Similarly, a study on 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives found several compounds to be potent anticandidal agents. tandfonline.com Compounds 1, 2, 6, 12, 13, and 14 showed the highest activity against Candida albicans and Candida glabrata. tandfonline.com

In another report, phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and evaluated. nih.gov Compound 3 showed moderate activity against C. albicans (MIC 500 μg/ml) and A. niger (MIC 750 μg/ml), though it was less active than the standard, fluconazole. nih.gov Other compounds in the series also showed activity against C. albicans. nih.gov Some tetrazole-bearing compounds have also demonstrated good antifungal activity with an MIC of 64.5 µg/ml. nih.gov

Table 3: In Vitro Antifungal Activity of Selected Tetrazole Derivatives

Compound Series Fungal Strain(s) Activity (MIC) Reference(s)
4-(4-(1H-tetrazol-1-yl) aryl)-6-phenylpyrimidine-2-amines (8b, 8e, 8i) Various fungal strains More potent than standard. researchgate.net
2-[(1-methyl-1H-tetrazole-5-yl)thio]ethanones C. albicans, C. glabrata High anticandidal activity. tandfonline.com
Phenyl(2H-tetrazol-5-yl)methanamine (Compound 3) C. albicans, A. niger 500 μg/ml, 750 μg/ml nih.gov
Tetrazole bearing compounds (3, 7c) Yeast fungus 64.5 µg/ml nih.gov

Antitubercular Activity

Tetrazole derivatives have emerged as a promising class of compounds for the development of new antituberculosis agents. nih.govnih.gov A series of tetrazole derivatives were evaluated in vitro for their activity against Mycobacterium tuberculosis strain H37Rv. nih.gov This new structural class of compounds showed high activity, with the potency depending on the substituents present on the azatidinone core. nih.gov Compounds with a 4-methoxyphenyl (B3050149) or 4-dimethylamino phenyl unit were highly active compared to isoniazid (B1672263) and rifampin. nih.gov

In a study of novel aminopyrimidine-based tetrazole derivatives, compound 8i, at a concentration of 10 µg/ml, showed inhibitory activity against the growth of M. tuberculosis and was identified as a lead molecule with excellent activity. researchgate.net

Anti-inflammatory and Analgesic Activity (In Vitro Models and Mechanistic Exploration)

The anti-inflammatory potential of tetrazole derivatives has been explored through various in vitro models. These compounds have been shown to inhibit key enzymes and mediators involved in the inflammatory cascade.

A group of tetrazole-bearing compounds was synthesized and evaluated for their in vitro inhibitory activity against cyclooxygenase (COX) isozymes (COX-1/COX-2) and their ability to reduce the expression of pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Compound 7c was identified as an effective and selective COX-2 inhibitor (IC₅₀ = 0.23 µM; selectivity index = 16.91) and was also the most effective derivative at reducing TNF-α levels. nih.gov Another compound, an isoxazole derivative (6), was the most active against IL-6. nih.gov Dual inhibitory activity on both IL-6 and TNF-α was observed for compounds 2 and 3. nih.gov

In a separate study, four novel series of tetrazole derivatives were designed as selective COX-2 inhibitors. researchgate.net Several of these compounds exhibited potent in vitro COX-2 inhibitory activity, with IC50 values ranging from 0.039–0.065 μM. Trimethoxy derivatives, in particular, showed superior COX-2 selectivity. The most active compounds also demonstrated a potent inhibitory effect on the production of prostaglandin (B15479496) E2 (PGE2) and decreased serum concentrations of TNF-α and IL-6. researchgate.net

Other research has also highlighted the anti-inflammatory properties of tetrazole derivatives. nih.govsphinxsai.com Some substituted tetrazole derivatives, particularly those with methyl groups, were found to possess potent anti-inflammatory activity. sphinxsai.com Additionally, certain 1,2,4-triazole (B32235) derivatives containing a tetrazole ring were found to be promising analgesic agents in in vivo studies, suggesting a potential role in pain management. nih.gov

Table 4: In Vitro Anti-inflammatory Activity of Selected Tetrazole Derivatives

Compound Target/Assay Key Findings Reference(s)
Compound 7c COX-2, TNF-α Selective COX-2 inhibitor (IC₅₀ = 0.23 µM); most effective on TNF-α. nih.gov
Isoxazole derivative 6 IL-6 Most active against IL-6. nih.gov
Trimethoxy tetrazole derivatives (3c, 4c, 5c) COX-2 Potent inhibitors (IC₅₀ = 0.039–0.065 μM) with high selectivity. researchgate.net
Trimethoxy tetrazole derivatives (3c, 5c) PGE2, TNF-α, IL-6 Potent inhibition of PGE2 production; decreased TNF-α and IL-6 levels. researchgate.net

Antiviral Activity (In Vitro Studies)

The tetrazole scaffold is a key component in the search for new antiviral agents, with derivatives showing activity against a range of viruses. asianpubs.orgbohrium.com

In one study, nonannulated tetrazolylpyrimidines were investigated for their in vitro antiviral activity against the influenza A/Puerto Rico/8/34 (H1N1) virus strain. nih.gov Some of these compounds showed moderate activity. Notably, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid had a selectivity index twice as high as the reference drug rimantadine (B1662185), coupled with very low cytotoxicity. nih.gov

Another study reported the synthesis of 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles, which exhibited moderate inhibitory activity against influenza A (H1N1) virus in vitro. researchgate.net The antiviral selectivity index (SI) of one derivative, 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline, was significantly higher (SI 11) than that of rimantadine (SI 5). researchgate.net

Furthermore, thymidine (B127349) derivatives incorporating a tetrazole ring showed moderate anti-influenza activity against the H1N1 strain, with IC50 values ranging from 31.6 μg/mL to 46.4 μg/mL. researchgate.net These findings underscore the potential of tetrazole-based molecules in the development of novel agents against influenza and other viruses. asianpubs.orgbohrium.com

Table 5: In Vitro Antiviral Activity of Selected Tetrazole Derivatives

Compound Series Virus Strain Activity Reference(s)
{5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid Influenza A (H1N1) Selectivity Index (SI) was 2x higher than rimantadine. nih.gov
2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline Influenza A (H1N1) SI = 11 (compared to rimantadine SI = 5). researchgate.net
Thymidine-tetrazole derivatives Influenza A (H1N1) Moderate activity (IC₅₀ = 31.6 - 46.4 μg/mL). researchgate.net

Investigation of Molecular Targets and Signaling Pathways (e.g., Bcl-2 apoptosis regulator)

While direct in vitro studies specifically investigating the interaction of 2-(4-Amino-3-methylphenyl)tetrazole with the Bcl-2 apoptosis regulator are not extensively documented in publicly available research, the broader class of tetrazole derivatives has been implicated in modulating apoptotic pathways. Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.

The potential for tetrazole derivatives to influence apoptotic signaling can be inferred from studies on structurally related compounds. For instance, research on other heterocyclic compounds containing the 2-(4-amino-3-methylphenyl) moiety, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has demonstrated potent and selective antitumor activity. The mechanism of action for this related benzothiazole (B30560) involves its biotransformation into reactive species that cause DNA damage, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines nih.gov. This suggests that the 2-(4-amino-3-methylphenyl) scaffold is a key pharmacophore that may contribute to anticancer effects, potentially through the induction of apoptotic cell death.

Furthermore, various tetrazole-containing molecules have been designed to target the Bcl-2 family directly. These anti-apoptotic proteins are often overexpressed in cancer cells, sequestering pro-apoptotic proteins and preventing cell death. Small molecule inhibitors that disrupt this interaction can restore the apoptotic process. The tetrazole moiety, with its unique electronic and structural features, has been incorporated into novel compounds designed as antagonists of anti-apoptotic Bcl-2 proteins. While specific data for this compound is pending, the established role of other tetrazole derivatives as modulators of apoptosis warrants further investigation into its potential effects on the Bcl-2 signaling pathway. A comprehensive review of tetrazoles as anticancer agents has highlighted their role as metabolically stable pharmacophores in the development of drugs that can target various mechanistic pathways, including those regulated by apoptosis nih.gov.

Enzyme Inhibition Assays and Structure-Activity Relationships

The tetrazole scaffold is a prominent feature in a multitude of enzyme inhibitors, owing to its ability to mimic a carboxylate group and participate in key binding interactions within enzyme active sites. A range of in vitro enzyme inhibition assays have demonstrated the potential of tetrazole derivatives against various enzymatic targets.

For example, certain tetrazole derivatives have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes involved in the endocannabinoid system. The inhibitory activity of these compounds is influenced by the nature of the substituents on the phenyl ring. Studies on O-phenyl alkylcarbamates bearing a terminal phenyltetrazol-2-yl moiety have shown that electron-withdrawing groups on the O-phenyl ring can enhance FAAH inhibitory potency acs.org.

In other studies, pyrazole-based tetrazole derivatives have been synthesized and evaluated for their α-amylase inhibition activity, an important target in the management of type 2 diabetes. Some of these hybrid molecules exhibited inhibitory activity comparable to the standard drug acarbose (B1664774) nih.gov. The structure-activity relationship (SAR) in these cases often depends on the specific substitution patterns on both the pyrazole (B372694) and tetrazole rings.

The table below summarizes the enzyme inhibition data for a selection of tetrazole derivatives from various studies, illustrating the broad inhibitory potential of this class of compounds. It is important to note that this table does not include data for this compound itself due to a lack of specific public data, but rather showcases the activity of the broader tetrazole class against different enzymes.

Enzyme TargetTetrazole Derivative ClassIC₅₀ (µM)Reference
Fatty Acid Amide Hydrolase (FAAH)O-(2-carboxyphenyl)-substituted 5-phenyltetrazolylalkylcarbamates0.0085 - 0.58 acs.org
Monoacylglycerol Lipase (MAGL)O-(2-carboxyphenyl)-substituted 5-phenyltetrazolylalkylcarbamates0.13 - 0.15 acs.org
α-AmylasePyrazole-based tetrazolesComparable to Acarbose nih.gov
Acetylcholinesterase (AChE)1,2,4-Triazole bearing azinane analogues0.017 - 0.73 nih.gov
Butyrylcholinesterase (BChE)1,2,4-Triazole bearing azinane analogues0.038 nih.gov
Urease1,2,4-Triazole bearing azinane analogues19.35 nih.gov

For the specific compound this compound, the presence of the amino and methyl groups on the phenyl ring at positions 4 and 3, respectively, would be expected to significantly influence its electronic and steric properties, and thus its binding affinity for potential enzyme targets. The amino group can act as a hydrogen bond donor, while the methyl group can engage in hydrophobic interactions. Future SAR studies on analogues of this compound, involving modification of these substituents, would be invaluable in elucidating its specific molecular targets and optimizing its potential therapeutic activity.

Material Science Applications of Tetrazole Derivatives

Development as High-Energy Density Materials

Tetrazole derivatives, including 2-(4-Amino-3-methylphenyl)tetrazole, are a significant class of nitrogen-rich compounds that have garnered substantial interest for their potential as high-energy density materials (HEDMs). acs.orgresearchgate.net The high nitrogen content and the inherent endothermic heat of formation of the tetrazole ring contribute to the large amount of energy released upon decomposition or detonation. researchgate.net This makes them promising candidates for applications in explosives and propellants. acs.org

Research into tetrazole-based energetic materials often involves the introduction of functional groups to the tetrazole ring to enhance performance and stability. researchgate.net The presence of an amino group, as in this compound, can play a role in the energetic properties and sensitivity of the compound. The amino group can also serve as a site for further chemical modification to create more complex energetic materials with tailored properties. rsc.orgrsc.org For instance, the formation of energetic salts by reacting the amino group can lead to materials with improved density, detonation performance, and thermal stability. rsc.orgresearchgate.netnih.gov

The structural arrangement of these molecules is crucial. For example, creating symmetric structures based on an amino-tetrazole core is a strategy employed to develop high-energy materials. researchgate.net The introduction of substituents like methyl groups on the phenyl ring can also influence the compound's properties. Studies on related tetrazole derivatives have shown that even small modifications to the molecular structure can significantly impact the material's energetic performance and sensitivity. rsc.orgnih.gov

The table below summarizes key properties of related energetic materials, highlighting the range of performance characteristics achievable with tetrazole-based compounds.

Compound TypeKey FeaturesPotential Application
Amino-tetrazole Fused Triazolo-triazine SaltsHigh thermal stability, low mechanical sensitivity, good detonation properties. researchgate.netInsensitive energetic materials. rsc.org
Furazan-functionalized Tetrazole SaltsHigh density, good detonation pressure and velocity. nih.govEnergetic materials with performance superior to RDX. nih.gov
Tetrazole-containing Triazole DerivativesExceptional detonation performance and stability. rsc.orgAdvanced N-rich energetic explosives. rsc.org

Integration in Gas-Generating Systems

The high nitrogen content of tetrazole derivatives makes them suitable for use as gas-generating compounds. acs.orgresearchgate.net Upon decomposition, these materials produce a large volume of nitrogen gas, which is environmentally benign. This property is highly desirable for applications such as automotive airbags and other pyrotechnic gas generators. acs.org The goal is to create formulations that burn cleanly, producing minimal smoke and solid residue. jpyro.co.uk

High-nitrogen compounds like tetrazole derivatives burn efficiently and rapidly reach equilibrium, which contributes to their clean-burning characteristics. jpyro.co.uk The presence of an amino group in this compound can contribute to the gas-generating performance. Formulations containing amino-tetrazoles can be tailored to control the burn rate and ignitability. jpyro.co.uk

Applications in Coordination Chemistry as Ligands

The tetrazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions. arkat-usa.org The nitrogen atoms of the tetrazole ring can act as donor atoms, forming stable complexes with a wide range of transition metals. arkat-usa.orgnih.gov The specific coordination mode can vary depending on the substitution pattern of the tetrazole and the nature of the metal ion. arkat-usa.org In N2-substituted tetrazoles, the nitrogen atom at the N4 position is typically the primary coordination site. arkat-usa.org

The presence of other functional groups, such as the amino and methylphenyl groups in this compound, can further influence the coordination behavior. The amino group can also participate in coordination, potentially leading to the formation of bidentate or bridging ligands, which can result in the formation of coordination polymers. nih.govncl.ac.uk These metal complexes can exhibit interesting structural, magnetic, and catalytic properties. arkat-usa.orgnih.gov

The synthesis of metal complexes with tetrazole-based ligands is an active area of research. arkat-usa.org These complexes have potential applications in various fields, including catalysis and materials science. arkat-usa.org The ability to tune the properties of the resulting metal complexes by modifying the structure of the tetrazole ligand makes them attractive for the design of new functional materials. ncl.ac.uk

The table below provides examples of metal complexes formed with related tetrazole and triazole ligands, illustrating the versatility of these N-heterocycles in coordination chemistry.

LigandMetal IonResulting Structure/PropertyReference
1,2-bis(tetrazol-2-yl)ethaneZn(II)Coordination polymer arkat-usa.org
2-methyltetrazoleCu(II)Octahedral complex arkat-usa.org
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Cu(II), Zn(II), Cd(II), Sn(II)Tetrahedral and square planar complexes nih.gov
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazoleFe(II)Spin crossover complexes ncl.ac.uk

Compound Names

Conclusion and Future Research Directions

Synthesis and Characterization Advances for 2-(4-Amino-3-methylphenyl)tetrazole

The future development of this compound and its derivatives is contingent on efficient and scalable synthetic methodologies. Historically, tetrazole synthesis has relied on the [2+3] cycloaddition reaction between nitriles and azide (B81097) sources, a method that remains highly relevant. researchgate.netnumberanalytics.com For the target molecule, a plausible and established route would involve the cycloaddition of 4-amino-3-methylbenzonitrile (B1365507) with an azide, such as sodium azide or trimethylsilyl (B98337) azide. organic-chemistry.orgnih.gov

Recent advancements, however, point toward more sophisticated and versatile strategies. Multicomponent reactions (MCRs), such as the Ugi and Passerini tetrazole reactions, have emerged as powerful tools for generating libraries of structurally diverse tetrazole derivatives in a single step. nih.govbeilstein-journals.orgacs.org A forward-looking approach would involve using a pre-functionalized tetrazole building block, such as a tetrazole aldehyde, in MCRs to construct more complex molecules containing the this compound scaffold. nih.govbeilstein-journals.org This "building block" strategy offers greater flexibility and efficiency for creating novel compounds for screening programs. nih.gov

Challenges in tetrazole synthesis primarily revolve around safety, particularly the use of potentially hazardous azides, and the limited substrate scope of some methods. numberanalytics.com Future research will likely focus on developing greener and safer synthetic protocols, potentially utilizing novel catalysts or microwave-assisted synthesis to improve efficiency and reduce reliance on harsh reagents. numberanalytics.com

The characterization of this compound and its future derivatives would employ a standard suite of spectroscopic techniques. Based on studies of analogous compounds, these methods are crucial for structural elucidation and purity confirmation. nih.govchemistryjournals.netresearchgate.net

Table 1: Anticipated Characterization Data for Tetrazole Derivatives

Technique Purpose Expected Observations for this compound
FTIR Spectroscopy Identification of functional groups Peaks corresponding to N-H stretching (amine), C-H stretching (aromatic/methyl), C=C stretching (aromatic ring), and N=N stretching (tetrazole ring). nih.gov
¹H-NMR Spectroscopy Elucidation of proton environment Signals for aromatic protons, the methyl group protons, the amine protons, and the tetrazole ring proton. Chemical shifts would be influenced by the electronic nature of the substituents. chemistryjournals.netnih.gov
¹³C-NMR Spectroscopy Elucidation of carbon skeleton Resonances for aromatic carbons, the methyl carbon, and the carbon atom of the tetrazole ring. chemistryjournals.netnih.gov
Mass Spectrometry Determination of molecular weight A molecular ion peak corresponding to the exact mass of the compound, aiding in formula confirmation. chemistryjournals.net

| X-Ray Crystallography | Determination of 3D molecular structure | Provides precise bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov |

Future work should focus on establishing a detailed and publicly available spectroscopic database for this compound and its derivatives to facilitate further research.

Prospective Avenues in Computational Design and Predictive Modeling

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of functional molecules. For tetrazole derivatives, computational models are increasingly used to predict physicochemical properties, biological activity, and material characteristics, thereby guiding synthetic efforts toward compounds with the highest potential. nih.gov

A significant future direction for this compound involves the use of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. By generating a virtual library of derivatives—for instance, by varying substituents on the amino group or adding functional groups to the phenyl ring—researchers can employ techniques like multivariate linear regression to predict key parameters. These could include thermal stability for materials applications or binding affinity for biological targets. nih.gov

Furthermore, Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of this compound. This information is critical for understanding its reactivity, intermolecular interactions, and potential as a ligand or bioisostere. nih.gov Molecular docking studies represent another key avenue, particularly for drug discovery, by simulating the binding of these tetrazole derivatives to the active sites of proteins and enzymes to predict their potential as inhibitors. researchgate.netnih.govnih.gov

Table 2: Computational Approaches for Tetrazole Research

Modeling Technique Application Area Predicted Properties/Insights
Molecular Docking Drug Discovery Binding affinity, binding mode, protein-ligand interactions. nih.govnih.gov
QSAR/QSPR Drug Discovery, Materials Science Biological activity (e.g., IC₅₀), selectivity, thermal decomposition temperature, sensitivity. nih.gov
DFT Calculations Fundamental Chemistry, Materials Science Electronic structure, molecular electrostatic potential, reactivity, reaction mechanisms.

| ADME Prediction | Drug Discovery | Absorption, Distribution, Metabolism, and Excretion properties to assess drug-likeness. nih.gov |

The prospective power of these computational tools lies in their ability to rationally design novel derivatives of this compound with tailored properties before committing resources to their synthesis and testing.

Emerging Research Directions in Biological and Material Science Applications (in vitro)

The true potential of this compound will be realized through the exploration of its functional applications. The presence of both a tetrazole ring and an amino-substituted phenyl group suggests promising avenues in both biological and materials science.

In medicinal chemistry, the tetrazole moiety is widely recognized as a bioisostere for the carboxylic acid group, often leading to improved metabolic stability and membrane penetration. lifechemicals.comnih.gov Substituted tetrazoles have demonstrated a vast range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netnih.govmdpi.com An immediate and critical research direction is the in vitro screening of this compound and a library of its derivatives against a panel of biological targets. The amino group provides a convenient handle for synthetic modification, allowing for the creation of diverse amides, sulfonamides, or Schiff bases to explore structure-activity relationships (SAR).

Table 3: Examples of In Vitro Biological Activities of Functionalized Tetrazole Derivatives

Compound Class Tested Activity Reported Findings Potential Relevance
Tetrazole-bearing sulfonamides COX-2 Inhibition, Antimicrobial Identified selective COX-2 inhibitors and compounds with activity against Gram-positive bacteria and fungi. nih.gov Suggests potential for developing anti-inflammatory and antimicrobial agents.
Biphenyl tetrazole derivatives Antihypertensive, Antioxidant, Urease Inhibition Ester derivatives of valsartan (B143634) showed significant antioxidant and urease inhibitory potentials. nih.govnih.gov Highlights the versatility of the tetrazole scaffold in targeting diverse enzymes.
Tertiary amine-containing dinitrophenyl tetrazoles Antitubercular Showed high in vitro activity against Mycobacterium tuberculosis, comparable to first-line drugs. researchgate.net Points to applications in infectious disease research.

In material science, the high nitrogen content and positive heat of formation of the tetrazole ring make it a valuable building block for high-energy density materials (HEDMs). acs.orgnih.gov Research into the thermal stability, density, and energetic performance of this compound and its derivatives could reveal their potential as energetic materials or propellants. nih.gov Additionally, the nitrogen atoms of the tetrazole ring are excellent coordinators of metal ions, opening up possibilities for the design of novel metal-organic frameworks (MOFs) or coordination polymers. lifechemicals.com These materials could have applications in gas storage, catalysis, or as sensors.

Challenges and Opportunities in Tetrazole Chemistry

While the future of tetrazole research is bright, it is not without its challenges. The synthesis of complex, functionalized tetrazoles can be difficult, often requiring multi-step procedures or the use of hazardous reagents like hydrazoic acid or metal azides. numberanalytics.com Overcoming these synthetic hurdles through the development of robust, safe, and scalable methods is a major priority. For this compound, achieving regioselective functionalization of the tetrazole ring versus the aniline (B41778) moiety presents a significant synthetic challenge that must be addressed.

Despite these challenges, the opportunities are vast. The field is moving beyond using tetrazoles merely as carboxylic acid mimics and is exploring their unique roles as pharmacophores, organocatalysts, and functional ligands. lifechemicals.com The development of novel multicomponent reactions continues to expand the accessible chemical space, allowing for the rapid generation of diverse tetrazole-based libraries for high-throughput screening in both drug discovery and materials science. beilstein-journals.orgacs.org There is a significant opportunity to leverage the specific structure of this compound as a scaffold for creating bifunctional molecules, where one part of the molecule confers a specific biological activity and the other enhances material properties. The push towards sustainable or "green" chemistry also presents an opportunity to innovate new synthetic pathways that are more efficient and environmentally benign. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(4-Amino-3-methylphenyl)tetrazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions under reflux conditions. For example, analogous triazole derivatives are synthesized by reacting hydrazide precursors with thiocarbohydrazide in polar solvents like DMSO, followed by reflux for 18–24 hours. Post-reaction purification via recrystallization (e.g., using water-ethanol mixtures) improves purity . Optimization strategies include adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants), varying reflux times, and using glacial acetic acid as a catalyst to enhance cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying proton environments and carbon frameworks. Infrared (IR) spectroscopy confirms functional groups like NH₂ and tetrazole rings. Single-crystal X-ray diffraction provides definitive proof of molecular geometry; for example, dihedral angles between aromatic and heterocyclic rings can be measured to validate structural predictions . Elemental analysis (C, H, N, S) further corroborates purity .

Q. What initial biological screening assays are recommended to evaluate the anticancer potential of this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) across cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values. Parallel testing in non-cancerous cells assesses selectivity. Flow cytometry can evaluate cell cycle arrest (e.g., G1/S phase blockade), while comet assays detect DNA damage, as seen in benzothiazole analogs .

Advanced Research Questions

Q. How does the substitution pattern on the tetrazole ring influence the compound's biological activity, particularly in anticancer applications?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing derivatives with varied substituents (e.g., halogens, methyl, or methoxy groups) at the 3-methylphenyl or tetrazole positions. For instance, fluorination at the benzothiazole moiety in related compounds enhances metabolic stability and tumor selectivity . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like CYP1A1, a key enzyme in prodrug activation .

Q. What experimental strategies can resolve discrepancies between in vitro and in vivo antitumor efficacy observed with this compound derivatives?

  • Methodological Answer : Address metabolic instability by conducting hepatic microsome assays to identify major metabolites. Pharmacokinetic studies (e.g., plasma half-life, bioavailability) in rodent models can clarify in vivo behavior. Co-administration with CYP inhibitors (e.g., α-naphthoflavone) may enhance efficacy by reducing premature metabolism, as demonstrated in benzothiazole prodrug studies .

Q. How can computational modeling be leveraged to predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculations predict electronic properties and reactive sites. Docking studies against validated targets (e.g., DNA topoisomerases or aryl hydrocarbon receptors) identify binding modes. For example, fluorinated analogs show preferential binding to DNA adducts, correlating with observed genotoxicity .

Q. What are the metabolic pathways of this compound, and how do they impact its pharmacological profile?

  • Methodological Answer : Cytochrome P450 (CYP1A1)-mediated oxidation is a primary pathway, generating reactive intermediates that bind macromolecules, as seen in fluorinated benzothiazoles . Metabolite identification via LC-MS/MS and in silico tools (e.g., Meteor Nexus) predicts bioactivation routes. Co-crystallization with CYP enzymes (e.g., PDB: 4I8V) provides structural insights into metabolic hotspots .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the genotoxicity versus antitumor efficacy of this compound analogs?

  • Methodological Answer : Context-dependent effects are common. For example, DNA damage (via comet assays) may indicate both genotoxicity and mechanism of action. Compare dose-response curves: therapeutic windows (IC₅₀ < 10 μM) in cancer cells vs. toxicity thresholds in normal cells. Use in silico toxicity predictors (e.g., ProTox-II) to prioritize safer analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.